(2S)-1-Methyl-2-phenylpyrrolidine

Description

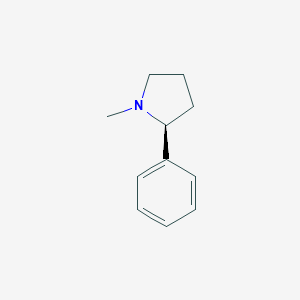

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504799 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-86-2 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Conformational Analysis of 1 Methyl 2 Phenylpyrrolidine Systems

Impact of Stereogenicity on Molecular Recognition and Biological Activity

The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring in (2S)-1-Methyl-2-phenylpyrrolidine means that it exists as one of two enantiomers, the (S) and (R) forms. This stereogenicity is fundamental to its interaction with other chiral molecules, particularly biological targets like receptors and enzymes, which are themselves chiral. The specific spatial arrangement of the phenyl and methyl groups relative to the pyrrolidine ring dictates how the molecule fits into a binding site.

Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and stereochemistry plays a crucial role in their biological activity. nih.gov The differential activity of stereoisomers is a well-established principle in medicinal chemistry. For instance, studies on N-[(1-alkyl-2-pyrrolidinyl)methyl] derivatives have shown that the biological activity is highly dependent on the absolute configuration at the C2 position of the pyrrolidine moiety. nih.gov In a series of benzamide (B126) and dihydrobenzofuran-carboxamide derivatives, the stereoisomers with an (S) configuration at the 2-position of the pyrrolidine ring were found to be more potent dopamine (B1211576) D2 receptor antagonists than their (R) counterparts when a small 1-ethyl substituent was present. nih.gov However, this stereospecificity could be inverted, with the (R) configuration being more active when bulkier 1-n-butyl or 1-n-hexyl groups were introduced. nih.gov

This highlights that the precise three-dimensional structure is critical for molecular recognition. The different spatial orientation of substituents on the pyrrolidine ring can lead to vastly different biological profiles due to distinct binding modes with enantioselective proteins. nih.gov The ability of a molecule to effectively explore pharmacophore space is greatly enhanced by the stereochemistry and the three-dimensional coverage provided by the non-planar pyrrolidine ring. nih.gov Therefore, the (2S) configuration of 1-Methyl-2-phenylpyrrolidine would be expected to have a unique and distinct biological activity profile compared to its (2R) enantiomer, determined by its specific interactions with its biological targets.

| Derivative Series | 1-Alkyl Substituent | More Potent Stereoisomer (at C2) | Target/Activity |

| Benzamides & Dihydrobenzofuran-carboxamides | Ethyl | S | Dopamine D2 Receptor Binding |

| Benzamides | n-Hexyl | R | Dopamine D2 Receptor Binding |

| Dihydrobenzofuran-carboxamides | n-Butyl / n-Hexyl | R | Dopamine D2 Receptor Binding |

| Table 1: Influence of Stereochemistry on the Biological Activity of 2-Substituted Pyrrolidine Derivatives. Data sourced from a study on dopamine D2 receptor antagonists. nih.gov |

Conformational Preferences and Dynamics of Phenylpyrrolidine Ring Systems

The pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. nih.gov For the pyrrolidine ring in proline, two predominant puckered forms are known: the Cγ-exo and Cγ-endo envelope conformers. researchgate.net The equilibrium between these and other conformations is influenced by the nature and position of substituents on the ring. nih.govresearchgate.net

In the case of 1-Methyl-2-phenylpyrrolidine, the substituents at the N1 and C2 positions significantly influence the ring's conformational preferences. The nitrogen atom of the pyrrolidine confers basicity to the scaffold, which can be affected by substituents at the C2 position. nih.gov The presence of a phenyl group at C2 and a methyl group at N1 will dictate the favored conformation. Studies on related systems have shown that 2-aryl substituents can exhibit an axial preference, which may be due to long-range conjugation effects. rsc.org

Pseudorotation and its Contribution to the Three-Dimensionality of Pyrrolidine

A key aspect of the conformational dynamics of the pyrrolidine ring is pseudorotation. nih.govwikipedia.org This phenomenon describes the continuous out-of-plane motion of the atoms in the five-membered ring, allowing it to transition between various envelope and twist conformations without significant angular momentum. wikipedia.orgrsc.org This intrinsic property is crucial for the three-dimensional character of the pyrrolidine scaffold. nih.gov

The pseudorotation pathway can be described by a phase angle, and different points along this pathway correspond to specific twist (T) and envelope (E) conformations. rsc.orgresearchgate.net For the parent pyrrolidine molecule, ab initio calculations and spectroscopic studies have determined the energy landscape of this process. The equatorial conformer is slightly more stable than the axial conformer, with a relatively low energy barrier for pseudorotation, indicating that the ring is highly flexible. rsc.org

| Parameter | Value (cm⁻¹) | Method |

| Energy Preference (Equatorial vs. Axial) | ~29 ± 10 | Experimental (Spectroscopy) |

| Energy Preference (Equatorial vs. Axial) | 17 | Theoretical (CCSD(T)) |

| Barrier to Pseudorotation | 220 ± 20 | Experimental (Spectroscopy) |

| Barrier to Pseudorotation | 284 | Theoretical (CCSD(T)) |

| Table 2: Energy Parameters Associated with Pyrrolidine Pseudorotation. rsc.org |

This puckering and dynamic motion mean the substituents are not held in a single, fixed orientation. For instance, a substituent can be in a pseudo-axial or pseudo-equatorial position, and the relative stability of these positions is influenced by other groups on the ring. nih.gov The continuous interconversion between these states via pseudorotation provides the pyrrolidine ring with significant three-dimensional coverage. This property is highly advantageous in drug design, as it allows a molecule like this compound to adapt its shape to fit into a biological binding site, potentially enhancing its affinity and activity. nih.gov

Biological Activities and Structure Activity Relationship Sar Studies of Pyrrolidine Based Compounds

Pyrrolidine (B122466) as a Versatile Scaffold for the Development of Biologically Active Compounds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. dntb.gov.uanih.govfrontiersin.org Its prevalence is attributed to several key features that make it an attractive component for designing novel, biologically active molecules. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a significant advantage over flat, aromatic systems. dntb.gov.uanih.gov This structural flexibility, known as "pseudorotation," combined with the presence of sp3-hybridized carbon atoms, contributes to the stereochemical complexity of molecules, which is crucial for specific interactions with biological targets like enantioselective proteins. dntb.gov.uanih.gov

The versatility of the pyrrolidine scaffold is evident in its presence in numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, which exhibit a wide range of biological effects. nih.govmdpi.com It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org Medicinal chemists utilize this scaffold to develop treatments for a wide array of human diseases, including cancer, diabetes, central nervous system disorders, and infectious diseases. nih.govnih.gov The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a privileged structure in the ongoing search for new therapeutic agents. dntb.gov.uafrontiersin.org

Exploration of Pharmacological Targets and Therapeutic Areas

The structural attributes of the pyrrolidine ring enable it to interact with a wide variety of biological targets, leading to its exploration in numerous therapeutic areas.

Influenza virus neuraminidase (NA) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.com Pyrrolidine derivatives have been extensively investigated as NA inhibitors. Researchers have designed and synthesized series of these compounds, often starting from 4-hydroxy-L-proline, to probe their inhibitory potential against influenza A neuraminidase. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed key interactions. Docking studies indicate that residues such as Trp178, Arg371, and Tyr406 in the active site of the neuraminidase enzyme are crucial for binding. researchgate.net The interaction is primarily governed by hydrogen bonds and electrostatic factors. researchgate.net In one study, the discovery of (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate (A-192558) as a potent NA inhibitor was detailed. acs.org X-ray crystallography showed its carboxylic group interacting with a positively charged pocket (Arg118, Arg292, Arg371) and the trifluoroacetamino group interacting with a hydrophobic pocket of the enzyme. acs.org This research highlights the potential of pyrrolidine-based compounds as leads for new anti-influenza therapies. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Source |

| 6e | Influenza A (H3N2) NA | 1.56 | nih.govnih.gov |

| 9c | Influenza A (H3N2) NA | 2.40 | nih.govnih.gov |

| 9e | Influenza A (H3N2) NA | 2.71 | nih.gov |

| 9f | Influenza A (H3N2) NA | 1.56 | nih.govnih.gov |

| 10e | Influenza A (H3N2) NA | 1.56 | nih.govnih.gov |

| A-192558 (20e) | Influenza A NA | 0.2 | acs.org |

| Oseltamivir (Control) | Influenza A (H3N2) NA | 1.06 | nih.govnih.gov |

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). nih.gov The goal is to produce the anabolic benefits of androgens in tissues like muscle and bone while avoiding unwanted androgenic effects in tissues like the prostate. nih.gov The pyrrolidine scaffold has been instrumental in the development of nonsteroidal SARMs. nih.gov

One prominent class is based on 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives. nih.govresearchgate.net Initial compounds in this series, while potent, suffered from poor metabolic stability. nih.gov Subsequent research focused on optimizing the hydroxypyrrolidine and benzonitrile (B105546) components to improve pharmacokinetic profiles. This led to the identification of (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c , which demonstrated improved metabolic stability and significant efficacy in the levator ani muscle (an anabolic indicator) without increasing prostate weight in animal models. nih.govconsensus.app Further modifications led to the discovery of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f ) as a clinical candidate with an ideal SARM profile and good pharmacokinetic properties. researchgate.net

Inhibiting carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes mellitus by controlling post-meal blood glucose levels. nih.govnih.gov Pyrrolidine derivatives have emerged as promising inhibitors of these enzymes. researchgate.netresearchgate.net

Various studies have synthesized and evaluated different series of pyrrolidine-based compounds. N-acetylpyrrolidine derivatives linked to benzyl (B1604629) and tosyl groups showed potent inhibitory activity against α-glucosidase, with kinetics indicating a mixed-type inhibition. nih.govmui.ac.ir In another study, pyrrolidine-2,5-dione (succinimide) derivatives were synthesized, with compound 11o showing good α-glucosidase inhibition. nih.gov A series of pyrrolidine-chalcone hybrids were also investigated as dual inhibitors, where compound 3 exhibited an excellent dual inhibitory effect against both α-amylase and α-glucosidase. acs.org SAR studies on N-Boc proline amides revealed that the 4-methoxy analogue 3g had noteworthy inhibitory activity against both enzymes, suggesting that specific substitutions on the aromatic rings are key to potency. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 520 | nih.govmui.ac.ir |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1640 | nih.govmui.ac.ir |

| Pyrrolidine-2,5-dione derivative 11o | α-Glucosidase | 28.3 | nih.gov |

| Pyrrolidine-chalcone hybrid 3 | α-Amylase | 14.61 | acs.org |

| Pyrrolidine-chalcone hybrid 3 | α-Glucosidase | 25.38 | acs.org |

| N-Boc proline amide 3g | α-Amylase | 26.24 (µg/mL) | nih.gov |

| N-Boc proline amide 3g | α-Glucosidase | 18.04 (µg/mL) | nih.gov |

The pyrrolidone (2-oxopyrrolidine) structure, a derivative of pyrrolidine, is the core of the "racetam" class of drugs, which are known for their nootropic, or cognitive-enhancing, effects. nih.govnuph.edu.ua Piracetam, the first of this class, was developed in the 1960s and is noted for its ability to enhance learning and memory without causing sedation or other adverse psychopharmacological actions. nih.gov Other derivatives like aniracetam, nebracetam, and levetiracetam (B1674943) (an antiepileptic) have expanded the therapeutic potential of this chemical family. nih.govnuph.edu.ua

Research has shown that various pyrrolidine derivatives can improve memory processes in animal models. nih.gov A newly synthesized phenylpyrrolidine derivative demonstrated a significant neuroprotective effect against glutamate-induced damage in cortical neurons and improved neurological outcomes in a rat model of ischemic stroke. mdpi.com Another study prepared N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas and found that different substitutions on the aryl ring imparted distinct CNS activities; some congeners showed anxiolytic properties, while others with 2,6-disubstitution on the phenyl ring displayed potent, centrally-mediated muscle-relaxant effects. nih.gov This demonstrates the tunability of the pyrrolidine scaffold to target various CNS pathways.

Antimicrobial Activity of Pyrrolidine Derivatives (Antibacterial and Antifungal)

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents, and pyrrolidine derivatives have shown significant promise in this area. tandfonline.comnih.gov The pyrrolidine scaffold is present in many natural and synthetic compounds with antimicrobial properties. frontiersin.orgnih.gov

Multiple studies have demonstrated the broad-spectrum activity of these compounds. Thiazole-based pyrrolidine derivatives have been synthesized and evaluated, with some compounds showing selective inhibition of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. bohrium.combiointerfaceresearch.com For instance, a 4-F-phenyl derivative (11 ) was found to be a selective inhibitor of Gram-positive bacteria with minimal toxicity. bohrium.com In another study, sulfonylamino pyrrolidine derivatives were synthesized, and a compound containing two nitrophenyls (38 ) showed potent activity against S. aureus, E. coli, and P. aeruginosa. frontiersin.orgnih.gov

Pyrrolidine derivatives have also been explored as antifungal agents. Tetrazole derivatives bearing a pyrrolidine moiety were synthesized and tested against Candida albicans. nih.gov One of the most active compounds, 3aC , induced necrotic cell death by interacting with the fungal membrane and was also effective against fungal biofilms. nih.gov The antimicrobial activity often depends on the specific substituents attached to the pyrrolidine ring, highlighting the importance of SAR in developing effective new treatments for infectious diseases. tandfonline.comnih.gov

| Compound/Derivative Class | Target Microorganism(s) | Activity (MIC) | Source |

| Thiazole-pyrrolidine (11) | B. cereus | 21.70 µg/mL | bohrium.com |

| Thiazole-pyrrolidine (11) | S. aureus | 30.53 µg/mL | bohrium.com |

| Sulfonylamino-pyrrolidine (38) | S. aureus | 3.11 µg/mL | frontiersin.orgnih.gov |

| Sulfonylamino-pyrrolidine (38) | E. coli | 6.58 µg/mL | frontiersin.orgnih.gov |

| Sulfonylamino-pyrrolidine (38) | P. aeruginosa | 5.82 µg/mL | frontiersin.orgnih.gov |

| Tetrazole-pyrrolidine (3aC) | C. albicans | Active against planktonic and sessile cells | nih.gov |

| Azo-pyrrolidine-2,5-dione (8) | S. aureus, V. cholera | 16-64 µg/mL | nih.gov |

| Quinolone-pyrrolidine (3a-c) | E. coli NIHJ | 0.003-0.006 µg/mL | tandfonline.com |

Anticancer and Cytotoxic Properties of Pyrrolidine-Containing Agents

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. drugbank.comnih.govmdpi.com Various derivatives of the pyrrolidine ring have demonstrated significant cytotoxic effects against several cancer cell lines. nih.govindustrialchemicals.gov.aumdpi.com These effects are often achieved through diverse mechanisms, such as the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of apoptosis.

For instance, certain pyrrolidin-2-one derivatives have shown potent activity as PI3K inhibitors, a critical pathway in cancer cell growth and survival. nih.gov Other modifications of the pyrrolidine ring, such as the incorporation of a 3,4,5-trimethoxyphenyl moiety, have yielded compounds with promising anticancer activity against lung cancer cells. mdpi.com Spiro-pyrrolidine derivatives have also been a focus of research, with some exhibiting notable cytotoxic profiles. However, direct studies detailing the anticancer or cytotoxic properties specifically for (2S)-1-Methyl-2-phenylpyrrolidine are not readily found in the current body of scientific literature.

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of potential anticancer agents, including pyrrolidine derivatives, involves a tiered approach combining in vitro and in vivo assays.

In Vitro Evaluation: Initial screening of compounds is typically performed using a panel of human cancer cell lines. A variety of assays are employed to assess the cytotoxic and antiproliferative effects of the compounds. Common in vitro methods include:

MTT Assay: This colorimetric assay is widely used to assess cell viability and metabolic activity, providing an indication of a compound's cytotoxicity. mdpi.com

SRB (Sulphorhodamine B) Assay: This is another cell viability assay that measures cell density based on the measurement of cellular protein content.

Apoptosis Assays: To determine if cell death occurs via apoptosis, techniques such as Annexin V/PI staining followed by flow cytometry, and measurement of caspase enzyme activity are utilized.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if a compound induces cell cycle arrest.

Enzyme Inhibition Assays: For compounds designed to target specific enzymes, in vitro assays are conducted to determine their inhibitory potency (e.g., IC₅₀ values). nih.gov

In Vivo Evaluation: Promising compounds identified from in vitro studies are further evaluated in animal models to assess their efficacy and pharmacokinetic properties. Common in vivo methodologies include:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in animal models, which is crucial for understanding its bioavailability and dosing regimen. researchgate.net

Toxicity Studies: Acute and chronic toxicity studies are conducted in animals to determine the safety profile of the compound and to identify any potential adverse effects. mdpi.com

While these are standard methods for evaluating pyrrolidine derivatives, specific in vitro or in vivo pharmacological data for This compound in the context of oncology is not extensively documented.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrolidine derivatives, SAR studies have revealed several key features that can be modulated to enhance their anticancer potency. drugbank.comnih.gov

Generally, the nature and position of substituents on the pyrrolidine ring play a crucial role in determining the compound's activity. For example, in some series of pyrrolidine derivatives, the introduction of specific aromatic or heterocyclic moieties has been shown to enhance cytotoxic activity. nih.gov The electronic properties of these substituents (electron-donating or electron-withdrawing) can also significantly impact the biological response.

A hypothetical SAR analysis for This compound would involve synthesizing and testing a series of analogs to probe the importance of each structural feature:

| Position of Modification | Type of Modification | Potential Impact on Activity |

| N1-Methyl Group | Variation of alkyl chain length (e.g., ethyl, propyl) | May influence steric interactions and basicity, affecting receptor binding or cell permeability. |

| Replacement with other functional groups (e.g., acyl, benzyl) | Could alter the electronic properties and introduce new interaction points with biological targets. | |

| C2-Phenyl Ring | Substitution on the phenyl ring (e.g., with halogens, methoxy, nitro groups) | Can modulate lipophilicity, electronic properties, and provide additional binding interactions. |

| Replacement with other aromatic or heteroaromatic rings | May alter the overall shape and electronic distribution of the molecule, potentially leading to changes in target selectivity and potency. | |

| Pyrrolidine Ring | Introduction of substituents on other positions of the ring | Can affect the conformation of the ring and the spatial orientation of the key pharmacophoric groups. |

It is important to note that without experimental data for This compound and its analogs in anticancer assays, this SAR table remains speculative.

Influence of Stereochemistry and Substituent Orientation on Biological Profile and Ligand-Protein Binding

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a biological target. For pyrrolidine derivatives, which can possess multiple stereocenters, the specific stereoisomer often exhibits significantly different potency and efficacy.

The (S)-configuration at the C2 position of the pyrrolidine ring, as in This compound , dictates a specific spatial orientation of the phenyl group relative to the rest of the molecule. This orientation will be crucial for its binding to a specific protein target. The enantiomer, (2R)-1-Methyl-2-phenylpyrrolidine, would present the phenyl group in a different orientation, which could lead to a completely different or absent biological response.

The binding of a ligand to a protein is a highly specific process governed by various non-covalent interactions, including:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

The precise spatial arrangement of functional groups in a ligand determines its ability to form these interactions with complementary residues in the protein's binding pocket. Therefore, the stereochemistry of This compound is expected to be a key factor in its biological profile. However, without specific studies on its interaction with a defined anticancer target, a detailed analysis of its ligand-protein binding remains theoretical.

Advanced Research Directions and Future Perspectives for 2s 1 Methyl 2 Phenylpyrrolidine Research

Computational Chemistry and Molecular Docking Studies for Ligand-Target Interactions

Computational chemistry and molecular docking have become indispensable tools in modern drug discovery, offering insights into how a ligand like (2S)-1-Methyl-2-phenylpyrrolidine might interact with biological targets at a molecular level. These in silico methods allow researchers to predict binding affinities, identify key interacting residues, and understand the structural basis for a compound's activity before undertaking complex and resource-intensive laboratory synthesis.

Molecular docking studies involve placing a 3D model of the ligand into the binding site of a target protein. The process calculates the most likely binding poses and estimates the binding energy. For instance, studies on other pyrrolidine (B122466) derivatives have successfully used docking to elucidate their inhibitory mechanisms against enzymes like α-amylase and α-glucosidase, which are relevant in managing diabetes. nih.gov In one such study, the docking results for N-phenylpyrrolidine-2-carboxamide derivatives revealed crucial hydrogen bonding and hydrophobic interactions within the active sites of these enzymes, explaining their inhibitory potency. nih.gov

Similarly, for this compound, computational approaches can be used to screen for potential protein targets. By understanding the molecule's size, shape, and electrostatic properties, researchers can hypothesize its interactions with various receptors, enzymes, or ion channels. For example, docking could be employed to study its potential interaction with neuronal receptors, given the prevalence of the pyrrolidine scaffold in centrally active agents. nih.gov

Table 1: Example of Data from Molecular Docking Studies on Pyrrolidine Derivatives

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-(p-tolyl)pyrrolidine-2-carboxamide | α-Amylase | -7.5 | ASP197, GLU233, ASP300 |

| N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | α-Glucosidase | -8.2 | ASP215, GLU277, ASP352 |

| 2-Pyrrolidinone Derivative 14e | Lipoxygenase (LOX) | Not Specified | Acidic moieties in active site |

This table is illustrative and based on findings for related pyrrolidine structures to demonstrate the type of data generated from docking studies. nih.govnih.gov

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity or Selectivity

The rational design and synthesis of new derivatives based on the this compound scaffold is a key strategy for enhancing biological activity and target selectivity. The core structure offers several points for chemical modification: the phenyl ring, the pyrrolidine ring, and the N-methyl group.

Strategies for derivatization include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, or nitro groups) onto the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity and selectivity for a specific biological target.

Modification of the N-Methyl Group: The N-methyl group can be replaced with larger alkyl chains, benzyl (B1604629) groups, or other functional moieties. These changes can influence the molecule's interaction with the target and alter its pharmacokinetic properties.

Functionalization of the Pyrrolidine Ring: Although more synthetically challenging, introducing substituents at other positions on the pyrrolidine ring can create new stereocenters and significantly alter the molecule's 3D shape, leading to novel biological activities. nih.gov

Research on other pyrrolidine-based compounds has shown that even minor structural changes can have a significant impact on bioactivity. For example, a study on pyrrolidin-2-one derivatives synthesized a series of compounds and evaluated their anti-inflammatory activity, identifying key structural features necessary for potent inhibition of the lipoxygenase (LOX) enzyme. nih.gov A similar approach could be applied to this compound to develop new therapeutic agents.

Strategies for Integrating Pyrrolidine Scaffolds into Hybrid Medicinal Agents

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because it appears in numerous FDA-approved drugs and natural products. nih.gov Its favorable physicochemical properties and ability to adopt various conformations in 3D space make it an ideal foundation for creating hybrid molecules. nih.gov A hybrid medicinal agent is a single molecule designed to interact with multiple biological targets, which can be an effective strategy for treating complex diseases.

Strategies for creating hybrid agents using the this compound scaffold include:

Linker-Based Conjugation: The pyrrolidine scaffold can be connected via a linker to another pharmacophore known to have a different biological activity. For instance, it could be linked to a moiety known for its anti-inflammatory or anticancer effects.

Scaffold Hopping and Fusion: The pyrrolidine ring can be fused with other heterocyclic systems (e.g., imidazole, triazole, or pyridine) to create novel, rigid structures with unique pharmacological profiles. The pyrrole (B145914) ring, a related heterocycle, has been used as a starting point to develop dual inhibitors targeting HIV enzymes. nih.gov

The goal of this approach is to combine the desirable properties of the pyrrolidine moiety with the activity of another agent to produce a synergistic effect, improved efficacy, or a better side-effect profile.

The Role of this compound in the Enantioselective Synthesis of More Complex Molecules and Natural Products

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. It can function as a chiral auxiliary or a chiral ligand.

As a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. The this compound scaffold, with its defined stereochemistry, could be developed into an effective auxiliary to control the formation of new chiral centers in a wide range of reactions.

As a Chiral Ligand: Chiral ligands are used in transition-metal catalysis to create a chiral environment around the metal center, which in turn promotes the formation of one enantiomer of the product over the other. A derivative of phenylpyrrolidine, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, has been shown to be a highly effective chiral ligand in copper(II)-catalyzed Henry reactions, achieving excellent yields and superb enantiocontrol (98.5-99.6% ee). nih.gov This demonstrates the potential of the (2S)-phenylpyrrolidine framework in catalysis.

The use of such chiral catalysts is fundamental in the synthesis of complex molecules and natural products, where precise control of stereochemistry is often crucial for biological activity. nih.gov For example, pyrrolidine derivatives are key intermediates in the synthesis of complex natural alkaloids like alexine. nih.gov The development of new catalysts and auxiliaries based on this compound could provide more efficient routes to valuable pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-Methyl-2-phenylpyrrolidine, and how can reaction yields be optimized?

- Methodological Answer : A modified Buchwald-Hartwig amination or reductive amination can be employed. For example, outlines a procedure for pyrrolidine derivatives using DMF as a solvent and potassium carbonate as a base. To optimize yields, vary catalysts (e.g., palladium-based catalysts for cross-coupling), adjust reaction temperatures (e.g., 100–150°C), and monitor progress via TLC. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and purity using and NMR (e.g., δ 1.99–1.96 ppm for pyrrolidine protons, as in ) .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), as described in .

- HPLC : Assess purity with reverse-phase or chiral columns (e.g., uses chiral HPLC for enantiomeric separation) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. and highlight limited toxicity data, so treat the compound as hazardous. Store in airtight containers under inert gas (e.g., nitrogen) and dispose of waste via certified chemical disposal services .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC. suggests refrigeration for similar compounds .

Q. What are the recommended storage conditions to maintain enantiomeric integrity?

- Methodological Answer : Store at –20°C in amber vials under argon to prevent racemization. Use desiccants to minimize moisture exposure, as chiral centers may degrade under hydrolytic conditions .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereochemical outcomes be resolved?

- Methodological Answer : Apply ’s framework for qualitative data contradiction analysis. Systematically test variables (e.g., catalyst loading, solvent purity) using Design of Experiments (DOE). Cross-validate results with multiple characterization techniques (e.g., NMR, X-ray) .

Q. What strategies ensure high enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Analyze enantiomeric excess via chiral HPLC (as in ) or Supercritical Fluid Chromatography (SFC). ’s microwave-assisted synthesis may improve stereoselectivity via controlled heating .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) or MD simulations to study binding affinities with receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition). Note: No direct evidence for this compound, but standard practice applies.

Q. What methods optimize reaction scalability without compromising stereochemistry?

- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use DOE to identify critical parameters (e.g., residence time, pressure). ’s microwave synthesis (150°C, 20 hours) could be adapted for continuous flow .

Q. How can in vitro toxicity be assessed given limited ecotoxicological data?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay). and note insufficient data, so prioritize tiered testing per OECD guidelines .

Data Gaps and Recommendations

- Toxicity : No ecotoxicological data (e.g., persistence, bioaccumulation) is available ( ). Researchers should generate in silico predictions (e.g., EPI Suite) and validate with in vitro assays.

- Structural Dynamics : Computational studies (DFT, MD) are needed to explore conformational flexibility and solvent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.